molecular formula C17H24FN3O4S B14924509 N-(3,4-Diethoxyphenethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(3,4-Diethoxyphenethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14924509
M. Wt: 385.5 g/mol
InChI Key: XALKCCWJMMVQQT-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxyphenethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a pyrazole ring, a sulfonamide group, and a fluorine atom, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxyphenethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the 3,4-diethoxyphenethyl group: This step involves the reaction of the intermediate with 3,4-diethoxyphenethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxyphenethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxyphenethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the fluorine atom can enhance binding affinity and metabolic stability. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyrazole and sulfonamide groups.

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Another related compound with different functional groups.

Uniqueness

N-(3,4-Diethoxyphenethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, sulfonamide group, and fluorine atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24FN3O4S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-5-fluoro-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H24FN3O4S/c1-5-24-14-8-7-13(11-15(14)25-6-2)9-10-19-26(22,23)16-12(3)20-21(4)17(16)18/h7-8,11,19H,5-6,9-10H2,1-4H3

InChI Key

XALKCCWJMMVQQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(N(N=C2C)C)F)OCC

Origin of Product

United States

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